![molecular formula C18H17N3O3 B5160335 N-(2-methoxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5160335.png)
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-methoxy-5-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide" involves cyclization reactions, substitutions, and various innovative synthetic routes. For instance, Alagarsamy et al. (2009) described the synthesis of triazolo[4,3-a]quinazolin-5-ones by cyclizing 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with various electrophiles, starting from 3-methoxy aniline (Alagarsamy et al., 2009).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including the compound of interest, typically features a planar conformation that contributes to its biological activity. Wen et al. (2006) analyzed the crystal structure of a related compound, showing nearly planar conformation with detailed bond lengths and angles, highlighting the structural basis for its interaction with biological targets (Wen et al., 2006).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-8-16(24-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLNHPYBIARAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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